ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate, also known as E7820, is a small molecule inhibitor that has been developed for cancer treatment.
Wirkmechanismus
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate binds to the ATP-binding site of FGFR and VEGFR, thus preventing their activation by their respective ligands. This leads to the inhibition of downstream signaling pathways that promote angiogenesis and tumor growth. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to reduce the size of tumors in preclinical models. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate is a potent and selective inhibitor of FGFR and VEGFR, making it a valuable tool for studying angiogenesis and tumor growth. However, its high potency may also pose a challenge in determining the optimal concentration for in vitro experiments. This compound has also been shown to induce cytotoxicity in non-cancer cells at high concentrations.
Zukünftige Richtungen
Future research on ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate could focus on improving its selectivity for FGFR and VEGFR, as well as exploring its potential for combination therapy with other anticancer agents. This compound could also be studied for its potential in other disease areas, such as fibrosis and inflammation. Finally, the development of this compound as a clinical drug candidate could be explored further.
Synthesemethoden
The synthesis of ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate involves several steps, including the protection of the amino group, the formation of the amide bond, and the deprotection of the amino group. The final product is obtained through recrystallization from ethanol. The synthesis method has been optimized to achieve a high yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate has been extensively studied for its anticancer properties. It has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis. This compound inhibits the activity of fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR), which are key regulators of angiogenesis. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-31-24(28)19-11-13-20(14-12-19)25-23(27)17-26(21-7-5-4-6-8-21)32(29,30)22-15-9-18(2)10-16-22/h4-16H,3,17H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXCTECJFBUJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.